molecular formula C24H28N4O B2417740 (2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone CAS No. 1251690-41-1

(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone

Cat. No.: B2417740
CAS No.: 1251690-41-1
M. Wt: 388.515
InChI Key: VRBWWBUGLJFLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone is an intriguing compound known for its diverse applications in various scientific fields. This chemical entity encompasses a 2-ethylpiperidine moiety bonded to a 7-methyl-4-(m-tolylamino)-1,8-naphthyridine core via a methanone linkage. The molecular structure suggests potential interactions and reactivities that could be exploited in synthetic chemistry and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone typically involves a multi-step synthetic route:

  • Formation of 7-methyl-1,8-naphthyridine: The initial step involves the condensation of suitable precursor molecules under controlled conditions to yield 7-methyl-1,8-naphthyridine.

  • Introduction of the m-tolylamino group: This is achieved via an amination reaction where the 4-position of the naphthyridine ring is functionalized with an m-tolylamine moiety.

  • Attachment of the 2-ethylpiperidine ring: This involves a substitution reaction where the 2-ethylpiperidin-1-yl group is introduced at the appropriate position on the compound, facilitated by suitable catalysts and reaction conditions.

Industrial Production Methods

Industrially, this compound is produced via a series of batch or continuous-flow processes, ensuring high yields and purity. Key steps include the use of high-pressure reactors for condensation reactions, controlled temperature environments for amination processes, and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions primarily at the 2-ethylpiperidine ring, yielding hydroxylated derivatives under the influence of oxidizing agents.

  • Reduction: The carbonyl group (methanone) can be reduced to a secondary alcohol using suitable reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products Formed from These Reactions

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Secondary alcohols.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules through its functional groups.

Biology

Its biological activity, particularly in medicinal chemistry, stems from its ability to interact with specific biological targets, such as enzymes and receptors.

Medicine

Industry

In industrial settings, it can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to downstream biological effects. The pathways involved are often complex and specific to the particular application being explored.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds with similar structural motifs, such as derivatives of 1,8-naphthyridine or piperidine, (2-ethylpiperidin-1-yl)(7-methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)methanone stands out due to the presence of both the piperidine and naphthyridine rings, along with a methanone bridge. This unique combination imparts distinct chemical and biological properties.

List of Similar Compounds

  • 1,8-Naphthyridine derivatives

  • Piperidine derivatives

  • Methanone-bridged aromatic compounds

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-4-19-10-5-6-13-28(19)24(29)21-15-25-23-20(12-11-17(3)26-23)22(21)27-18-9-7-8-16(2)14-18/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBWWBUGLJFLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.